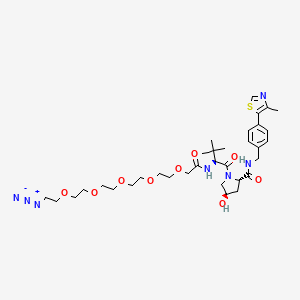

(S,R,S)-AHPC-acetamido-O-PEG4-C2-azide

Description

BenchChem offers high-quality (S,R,S)-AHPC-acetamido-O-PEG4-C2-azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S,R,S)-AHPC-acetamido-O-PEG4-C2-azide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H51N7O9S |

|---|---|

Molecular Weight |

733.9 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C34H51N7O9S/c1-24-30(51-23-37-24)26-7-5-25(6-8-26)20-36-32(44)28-19-27(42)21-41(28)33(45)31(34(2,3)4)39-29(43)22-50-18-17-49-16-15-48-14-13-47-12-11-46-10-9-38-40-35/h5-8,23,27-28,31,42H,9-22H2,1-4H3,(H,36,44)(H,39,43)/t27-,28+,31-/m1/s1 |

InChI Key |

IICFWWPVRCNEOK-CKIYMEHHSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCN=[N+]=[N-])O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCN=[N+]=[N-])O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: (S,R,S)-AHPC-acetamido-O-PEG4-C2-azide in PROTAC Design

[1]

Executive Summary

(S,R,S)-AHPC-acetamido-O-PEG4-C2-azide is a heterobifunctional precursor designed for the modular synthesis of PROTACs.[1] It comprises three functional domains: the (S,R,S)-AHPC ligand (a high-affinity recruiter of the Von Hippel-Lindau E3 ubiquitin ligase), a PEG4 spacer (providing solubility and optimal reach), and a terminal Azide handle (enabling chemoselective conjugation via Click Chemistry). This guide provides researchers with the structural insights and protocols necessary to utilize this reagent effectively in Targeted Protein Degradation (TPD) campaigns.

Part 1: Chemical Identity & Structural Analysis

Structural Composition

The molecule is constructed to bridge an E3 ligase and a Target Protein (POI). Its efficacy relies on the precise stereochemistry of the VHL ligand and the physicochemical properties of the linker.

-

VHL Ligand Core ((S,R,S)-AHPC):

-

Stereochemistry: The (S,R,S) configuration is non-negotiable. It refers to the chiral centers at the:

-

Function: Binds deep within the hydrophobic pocket of the VHL protein (part of the VHL-ElonginB-ElonginC-Cul2 complex).[1]

-

Linker System (Acetamido-O-PEG4-C2):

-

Acetamido: A glycolic acid amide linkage (-NH-CO-CH2-O-) connects the PEG chain to the VHL ligand.[1] This amide bond is stable in plasma and prevents premature cleavage.[1]

-

PEG4 Spacer: A tetra-ethylene glycol chain (-CH2CH2O- x4) provides hydrophilicity, reducing the "greasiness" of the final PROTAC and improving oral bioavailability potential.[1]

-

C2-Azide: A terminal ethyl group (-CH2CH2-N3) presents the reactive azide for conjugation.[1]

-

Physicochemical Properties Table[1]

| Property | Value / Description |

| Chemical Name | (2S,4R)-1-((S)-17-Azido-2-(tert-butyl)-4-oxo-6,9,12,15-tetraoxa-3-azaheptadecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |

| Common Name | (S,R,S)-AHPC-PEG4-Azide; VHL Ligand-PEG4-N3 |

| CAS Number | 1797406-81-5 (Free Base) |

| Molecular Weight | 689.82 g/mol |

| Molecular Formula | C₃₂H₄₇N₇O₈S |

| Solubility | High: DMSO, DMF, DCM.[1][4][5][6][7] Low: Water (requires co-solvent). |

| Purity Requirement | >95% (HPLC) required for clean Click reactions. |

| Storage | Powder: -20°C (3 years).[1][6] In Solvent (DMSO): -80°C (6 months). |

Part 2: Mechanistic Role in TPD

The Ternary Complex

The primary function of this molecule is to facilitate the formation of a ternary complex: POI—PROTAC—VHL .

-

Recruitment: The AHPC moiety binds VHL with high affinity (

nM).[1] -

Ubiquitination: Once the ternary complex is stable, the E2 enzyme transfers ubiquitin to surface lysines on the POI.

-

Degradation: Poly-ubiquitinated POI is recognized and degraded by the 26S Proteasome.[1]

Visualization of the Mechanism

The following diagram illustrates the logical flow from chemical conjugation to biological degradation.

Caption: Workflow showing the synthesis of the PROTAC via Click Chemistry and its subsequent mechanism of action in the ubiquitin-proteasome system.[1]

Part 3: Experimental Protocols

Synthesis: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of (S,R,S)-AHPC-PEG4-Azide to an alkyne-functionalized target ligand.[1]

Reagents:

-

Component A: (S,R,S)-AHPC-PEG4-Azide (1.0 equiv).[1]

-

Component B: Target Ligand-Alkyne (1.0 - 1.2 equiv).[1]

-

Reductant: Sodium Ascorbate (0.5 - 1.0 equiv).[1]

-

Ligand (Optional but recommended): THPTA (0.5 equiv) to protect biomolecules from oxidative damage and accelerate the reaction.

-

Solvent: DMSO/t-Butanol/Water (1:1:1) or DMF/Water.

Step-by-Step Procedure:

-

Preparation: Dissolve Component A and Component B in minimal DMSO or DMF.

-

Mixing: Combine the two solutions in a reaction vial.

-

Catalyst Activation: Prepare a fresh aqueous solution of CuSO₄ and THPTA.[1] Mix them first, then add Sodium Ascorbate. The solution should remain clear (or turn slightly yellow).

-

Initiation: Add the catalyst mixture to the reaction vial containing the ligands.

-

Incubation: Stir at Room Temperature (25°C) for 2–16 hours under an inert atmosphere (N₂ or Ar) to prevent oxidation of the Cu(I) species.

-

Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of the azide peak (MW ~689) and the appearance of the triazole product (MW = MW_A + MW_B).

-

Purification:

-

Extraction: Dilute with EtOAc, wash with brine/water to remove copper salts.

-

Prep-HPLC: Purify using a C18 column (Water/Acetonitrile + 0.1% Formic Acid gradient).

-

Solubility & Handling Guide

-

Stock Solution: Prepare a 10–50 mM stock solution in anhydrous DMSO. Aliquot into single-use vials to avoid freeze-thaw cycles, which can degrade the azide functionality.[1]

-

Aqueous Stability: The amide and ether bonds are stable in aqueous buffers (pH 4–8) for >24 hours, making it suitable for biological assays after conjugation. However, the free azide should be stored in organic solvent.

Part 4: References

-

Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology.[1]

-

Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 Ubiquitin Ligase using Small Molecules. Journal of the American Chemical Society.

-

MedChemExpress. (S,R,S)-AHPC-PEG4-Azide Product Datasheet.

-

Sigma-Aldrich. (S,R,S)-AHPC-PEG4-Azide Product Specification.

Sources

- 1. PROTAC Linker | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. (S,R,S)-AHPC-PEG4-N3 | PROTAC Linker | TargetMol [targetmol.com]

- 7. (S, R, S)-AHPC-PEG4-Azide, 2597167-24-1 | BroadPharm [broadpharm.com]

The Crucial Role of the Linker in VHL-Recruiting PROTACs: A Mechanistic Guide

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] Among the various E3 ligases recruited by PROTACs, the von Hippel-Lindau (VHL) E3 ligase is extensively utilized due to its widespread tissue expression and well-characterized binders.[2] This guide provides an in-depth exploration of the mechanism of action for VHL-recruiting PROTACs, with a particular focus on the often-underestimated yet pivotal role of the linker component.

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] The fundamental mechanism of action revolves around inducing proximity between the POI and the E3 ligase, thereby hijacking the cell's natural protein degradation machinery.[1][4]

The process begins with the PROTAC simultaneously binding to the POI and the VHL E3 ligase, forming a ternary complex.[4][5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[1][6] The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC is released to engage another POI molecule, acting in a catalytic manner.[6]

The Linker: More Than Just a Tether

While the warhead and E3 ligase ligand provide the binding specificity, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and overall pharmacological properties. Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex, which is a prerequisite for efficient protein degradation.[1][2][4]

The linker's primary role is to bridge the POI and VHL, enabling the formation of a productive ternary complex. A "productive" complex is one where the geometry is favorable for the E2 ubiquitin-conjugating enzyme to access and ubiquitinate lysine residues on the target protein.[7] An improperly designed linker can lead to the formation of a stable but non-productive complex, where ubiquitination is sterically hindered, thus failing to induce degradation.[7]

Linker Length and Flexibility

The length of the linker is a crucial parameter that dictates the distance between the POI and VHL within the ternary complex. Linkers that are too short may prevent the two proteins from coming together effectively, while overly long linkers might lead to unproductive binding modes or increased off-target effects.[1] The optimal linker length is target-dependent and often requires empirical determination.

Flexibility is another key characteristic. While a certain degree of flexibility is necessary to allow for the necessary conformational adjustments upon ternary complex formation, excessive flexibility can be detrimental. Highly flexible linkers can result in a multitude of possible conformations for the ternary complex, some of which may be non-productive for ubiquitination.[8] More rigid linkers can restrict the conformational freedom and favor a specific, productive orientation.[7]

Linker Composition and Physicochemical Properties

The chemical composition of the linker influences the PROTAC's solubility, cell permeability, and metabolic stability.[9] Common linker motifs include polyethylene glycol (PEG), alkyl chains, and more rigid structures like alkynes or cycloalkanes. The choice of linker chemistry can modulate the overall physicochemical properties of the PROTAC, which is particularly important for developing orally bioavailable degraders.[9]

Deconstructing the Ternary Complex: Biophysical and Structural Characterization

A deep understanding of the ternary complex is paramount for the rational design of effective VHL-recruiting PROTACs. A suite of biophysical and structural techniques is employed to dissect the kinetics, thermodynamics, and geometry of this critical intermediate.

Quantifying Ternary Complex Formation and Stability

Several biophysical assays are instrumental in quantifying the formation and stability of the POI-PROTAC-VHL ternary complex. These techniques provide invaluable data on binding affinities and cooperativity.

| Technique | Information Provided | Key Considerations |

| Surface Plasmon Resonance (SPR) | Real-time kinetics (kon, koff) and affinity (KD) of binary and ternary interactions.[10] | Requires immobilization of one binding partner. Can be complex to set up for ternary systems. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters (ΔH, ΔS, KD) of binding events.[10] | Consumes larger amounts of protein. Provides a complete thermodynamic profile. |

| Biolayer Interferometry (BLI) | Real-time kinetics and affinity, similar to SPR.[10] | Dip-and-read format can be higher throughput than traditional SPR. |

| NanoBRET® Ternary Complex Assay | Live-cell measurement of ternary complex formation and stability.[11] | Allows for the study of complex formation in a more physiologically relevant context. |

A key concept in ternary complex formation is cooperativity . Positive cooperativity occurs when the binding of the PROTAC to one protein enhances its affinity for the other, leading to a more stable ternary complex than would be predicted from the individual binary binding affinities. This is a desirable property for a PROTAC, as it can lead to more potent degradation.[12]

Visualizing the Ternary Complex: The Power of Structural Biology

X-ray crystallography and cryo-electron microscopy (cryo-EM) provide high-resolution structural snapshots of the ternary complex.[8][13][14] These structures are invaluable for:

-

Confirming the binding mode of the PROTAC with both the POI and VHL.

-

Visualizing the protein-protein interface created by the PROTAC.

-

Identifying key interactions that stabilize the complex.

-

Guiding the rational design of the linker to optimize the geometry for ubiquitination.[8][13][14]

The crystal structure of the VHL:MZ1:Brd4BD2 ternary complex was a landmark achievement in the field, revealing the intricate network of interactions that contribute to its stability.[5][12]

From Complex Formation to Cellular Degradation: Key Experimental Workflows

A multi-faceted experimental approach is necessary to fully characterize the mechanism of action of a VHL-recruiting PROTAC. The following workflows outline the key steps from initial characterization to cellular validation.

Workflow for Biophysical Characterization of Ternary Complex

Caption: Workflow for quantifying binary and ternary binding events.

Step-by-Step Protocol: In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC-induced ternary complex to facilitate the ubiquitination of the POI.

-

Reaction Setup: In a microcentrifuge tube, combine purified E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, purified VHL E3 ligase complex, and the purified POI.

-

PROTAC Addition: Add the VHL-recruiting PROTAC at various concentrations. Include a vehicle control (e.g., DMSO).

-

Initiate Reaction: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Quench Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

-

Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody specific for the POI. A ladder of higher molecular weight bands corresponding to the ubiquitinated POI should be observed in the presence of a functional PROTAC.

Cellular Degradation and Mechanistic Validation

Ultimately, the efficacy of a PROTAC must be demonstrated in a cellular context.

Caption: Workflow for cellular characterization of PROTAC activity.

Key Cellular Metrics:

-

DC50: The concentration of PROTAC required to degrade 50% of the target protein.

-

Dmax: The maximum percentage of protein degradation observed.[15]

-

Degradation Rate: The speed at which the target protein is degraded.[15]

Future Perspectives: Engineering the Next Generation of VHL-Recruiting PROTACs

The rational design of VHL-recruiting PROTACs is becoming increasingly sophisticated, driven by a deeper mechanistic understanding of the role of the linker and the ternary complex.

-

Covalent VHL Ligands: The development of covalent VHL ligands offers the potential for more durable and potent degradation, potentially decoupling degradation efficiency from sustained high PROTAC concentrations.[16]

-

Computational Modeling: In silico approaches are being developed to predict the structure and stability of ternary complexes, which will aid in the design of linkers that favor productive conformations.[4][17]

-

Novel Linker Chemistries: The exploration of new linker scaffolds will continue to expand the chemical space for PROTACs, enabling the fine-tuning of their pharmacological properties.

Conclusion

The linker of a VHL-recruiting PROTAC is not a passive spacer but an active contributor to the molecule's mechanism of action. Its properties govern the formation, stability, and geometry of the ternary complex, which in turn dictates the efficiency and selectivity of target protein degradation. A comprehensive understanding of the interplay between the linker, the ternary complex, and the cellular degradation machinery is essential for the successful development of this promising new class of therapeutics. Through the synergistic application of biophysical, structural, and cellular assays, researchers can rationally design and optimize VHL-recruiting PROTACs with improved efficacy and drug-like properties.

References

- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Publishing.

- Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. MDPI.

- Crystallization of VHL-based PROTAC-induced ternary complexes. PubMed.

- Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses. PMC.

- Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. PubMed.

- Using Structural Computation Models to Predict Productive PROTAC Ternary Complexes. Promega.

- PROTAC-induced ternary complexes and their biophysical properties (A) Crystal structure of VHL:MZ1:Brd4 BD2 (PDB ID - ResearchGate.

- Linker-rigidified VHL homodimerizers convert degraders into stabilizers of non-ubiquitinable ternary complexes. bioRxiv.

- Discovery of first generation of covalent VHL-recruiting PROTACs. Imperial College London.

- A patent review of von Hippel-Lindau (VHL)

- E3:PROTAC:target ternary complex structure (VCB/753b/BCL-2). RCSB PDB.

- CLOSED: Enabling Oral Delivery of VHL-based PROTACs Through Formulation and Prodrug Design. The Institute of Cancer Research.

- Characterization of PROTACs by Ternary Complex Landscape Exploration using Monte Carlo simul

- Crystallization of VHL-based PROTAC-induced ternary complexes. Discovery - the University of Dundee Research Portal.

- Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. PubMed.

- NanoBRET® VHL and CRBN Ternary Complex Starter Kits.

- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed.

- Chapter 2: Structural and Biophysical Principles of Degrader Ternary Complexes. Royal Society of Chemistry.

Sources

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 2. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. promegaconnections.com [promegaconnections.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Uncovering the Kinetic Characteristics and Degradation Preference of PROTAC Systems with Advanced Theoretical Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Linker-rigidified VHL homodimerizers convert degraders into stabilizers of non-ubiquitinable ternary complexes | bioRxiv [biorxiv.org]

- 8. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. icr.ac.uk [icr.ac.uk]

- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [worldwide.promega.com]

- 12. researchgate.net [researchgate.net]

- 13. rcsb.org [rcsb.org]

- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 15. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of first generation of covalent VHL-recruiting PROTACs | Imperial News | Imperial College London [imperial.ac.uk]

- 17. biorxiv.org [biorxiv.org]

Optimizing the VHL Warhead: A Technical Guide to (S,R,S)-AHPC and VH032

Executive Summary: The Scaffold vs. The Standard

In the development of Proteolysis Targeting Chimeras (PROTACs), the distinction between VH032 and (S,R,S)-AHPC is a matter of functional state rather than distinct biological lineage. Both molecules target the Von Hippel-Lindau (VHL) E3 ligase, exploiting the hydroxyproline binding pocket used naturally by HIF-1

-

VH032 is the capped, high-affinity reference inhibitor . It represents the optimized "end-state" ligand with a specific N-terminal acetylation that maximizes binding affinity (

nM). -

(S,R,S)-AHPC (often cataloged as VHL Ligand 1 or VH032-NH2) is the uncapped, functionalizable scaffold . It possesses a free amine at the N-terminus, serving as the essential "exit vector" for linker attachment during PROTAC synthesis.

Critical Disambiguation: Do not confuse (S,R,S)-AHPC with the retinoid AHPC (6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid), which induces apoptosis via a completely different mechanism. In ubiquitin ligase research, AHPC refers exclusively to the A mino-H ydroxy-P yrrolidine-C arboxamide core.

Structural Divergence & Chemical Identity

The core pharmacophore for VHL binding mimics the C-terminal oxygen-dependent degradation domain (ODD) of HIF-1

Comparative Chemical Analysis

| Feature | VH032 (The Reference) | (S,R,S)-AHPC (The Linker Scaffold) |

| CAS Number | 1448190-03-9 (varies by salt) | 1448189-80-7 (HCl salt) |

| Chemical State | N-Acetylated (Capped) | Free Amine (Uncapped) |

| Molecular Weight | ~472.6 Da | ~430.6 Da (Free base) |

| LHS Moiety | Acetyl-tert-leucine | Amino-tert-leucine |

| Primary Utility | Biological Probe, Competition Assays | PROTAC Synthesis (Warhead) |

| Binding Affinity ( | High (~185 nM) | Moderate (increases upon linker coupling) |

The "Left-Hand Side" (LHS) Modification

The structural difference lies entirely in the Left-Hand Side (LHS) of the molecule (relative to the hydroxyproline core).

-

VH032: The N-terminus of the tert-leucine is capped with an acetyl group . This acetyl group mimics the peptide backbone of the natural HIF-1

substrate, forming a hydrogen bond with the backbone NH of Ser111 (or water-mediated contacts) in the VHL pocket. This "locks" the conformation, reducing the entropic penalty of binding. -

(S,R,S)-AHPC: The N-terminus is a primary amine (

). While this allows for chemical conjugation (amide coupling with a linker), the charged amine in its free state is not the optimal binding motif for the hydrophobic VHL interface. However, once reacted with a linker to form an amide bond, the affinity is restored to VH032-like levels.

Figure 1: Structural relationship between the natural substrate, the optimized inhibitor (VH032), and the synthetic scaffold (AHPC).

Stereochemical Criticality: (S,R,S) vs. (S,S,S)

The designation (S,R,S) is not trivial; it defines the precise 3D arrangement required to fit the VHL binding groove.

-

Configuration:

-

S-configuration at the tert-leucine

-carbon. -

S-configuration at the proline

-carbon (L-proline). -

R-configuration at the 4-hydroxy position (trans-4-hydroxy-L-proline).

-

-

The Negative Control (S,S,S): The epimer (S,S,S)-AHPC (often sold as a negative control) inverts the stereochemistry at the hydroxy position (cis-4-hydroxyproline). This inversion disrupts the critical hydrogen bond network with His115 and Ser111 in the VHL pocket, abolishing binding.

-

Protocol Note: Always run a parallel control PROTAC using the (S,S,S) epimer to confirm that protein degradation is VHL-dependent and not an off-target effect.

-

Thermodynamics & Binding Kinetics[2]

The binding of VH032 to VHL is driven by both enthalpy and entropy, but the "capping" of the amine is the thermodynamic switch.

Affinity Data[1][2][3][4][5][6]

-

VH032:

nM (Isothermal Titration Calorimetry). -

Free Amine (AHPC): Generally exhibits weaker binding (

nM) due to the electrostatic penalty of the charged amine in a hydrophobic pocket and the lack of the backbone-mimicking carbonyl. -

PROTAC (Amide-linked): Upon conjugation, the formation of the amide bond (Linker-CO-NH -Ligand) restores the electronic and steric properties of the acetyl group found in VH032. Consequently, well-designed PROTACs often regain the nanomolar affinity (

nM) of the parent VH032.

Key Insight: Do not judge the potency of your final PROTAC based solely on the affinity of the free (S,R,S)-AHPC precursor. The coupling reaction itself "fixes" the warhead's affinity.

Experimental Protocols

Protocol A: Fluorescence Polarization (FP) Binding Assay

This assay determines the

Materials:

-

Protein: Recombinant VCB complex (VHL-ElonginC-ElonginB).

-

Tracer: FAM-HIF-1

peptide (Fluorescein-labeled). Sequence: FAM-DEALJHALA-NH2 (where J is Hydroxyproline). -

Buffer: 100 mM Bis-Tris (pH 7.0), 100 mM NaCl, 1 mM DTT.

Workflow:

-

Tracer Prep: Dilute FAM-HIF-1

to 10 nM in assay buffer. -

Protein Prep: Dilute VCB complex to a concentration equal to its

for the tracer (typically ~100-150 nM). -

Ligand Titration: Prepare a serial dilution of VH032 or (S,R,S)-AHPC (10

M down to 0.1 nM) in DMSO. -

Incubation: Mix 10

L Protein + 10 -

Equilibration: Incubate for 30 minutes at Room Temperature (RT) in the dark.

-

Read: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

-

Analysis: Fit data to a competitive binding equation (Hill slope) to derive

.

Protocol B: Linker Conjugation (Amide Coupling)

To convert (S,R,S)-AHPC into a PROTAC:

-

Activation: Dissolve the Linker-Acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 min.

-

Coupling: Add (S,R,S)-AHPC (HCl salt, 1.0 eq).

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift corresponding to amide formation).

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then brine. Dry over

. -

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Figure 2: Fluorescence Polarization workflow for validating VHL ligand binding.

References

-

Galdeano, C., et al. (2014). Structure-Guided Design and Optimization of Small Molecules Targeting the Protein–Protein Interaction between the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase and the Hypoxia Inducible Factor (HIF) Alpha Subunit with In Vitro Nanomolar Affinities.[2] Journal of Medicinal Chemistry.

-

Buckley, D. L., et al. (2015). HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins. ACS Chemical Biology.[3]

-

Frost, J., et al. (2016). Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase: Structure–Activity Relationships Leading to the Chemical Probe VH298. Journal of Medicinal Chemistry. [4]

-

Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. Journal of the American Chemical Society.

Sources

The Conformational Tuner: The Role of PEG4 Linkers in E3 Ligase Ligand Design

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have shifted the paradigm of drug discovery from occupancy-driven inhibition to event-driven degradation. A PROTAC consists of three critical components: a target-binding warhead, an E3 ligase-recruiting ligand, and a chemical linker. Historically viewed as a passive spacer, the linker is now recognized as a critical "conformational tuner" that dictates ternary complex stability, cell permeability, and pharmacokinetics.

Among the vast chemical space of linkers, the tetra-ethylene glycol (PEG4) motif has emerged as the empirical gold standard[]. This whitepaper provides an in-depth technical analysis of the biophysics behind PEG4 linkers, structural dynamics of the ternary complex, and validated experimental workflows for synthesizing and evaluating PEG4-based PROTACs.

The Biophysics of the PEG4 Paradigm

The selection of a linker requires balancing three fundamental biophysical challenges: aqueous solubility, spatial reach, and conformational entropy[]. PEG linkers, composed of repeating ethylene glycol units, address these challenges through their unique physicochemical properties[2].

The Causality of Solvation and Entropy

Poor aqueous solubility is a primary cause of early-stage attrition for hydrophobic small-molecule warheads. PEG chains act as molecular surfactants, enveloping the lipophilic core in a hydration shell of tightly bound water[].

Crucially, the ether oxygens in PEG4 solvate quickly, meaning the enthalpic cost of desolvation upon ternary complex formation is minimal[]. When the PROTAC enters the lipophilic protein-protein interface between the E3 ligase and the Protein of Interest (POI), it readily sheds its hydration shell. Furthermore, PEG4 (four units) provides a near-rigid span that restricts the molecule's conformational entropy[]. By pre-organizing the PROTAC into a more restricted conformational space, PEG4 minimizes the entropic penalty incurred when the flexible linker must "freeze" into a specific geometry to mediate productive ubiquitination.

The "Molecular Ruler" Effect

Linker length is not arbitrary; it acts as a molecular ruler. For example, in the development of the first-in-class oral degraders ARV-110 (targeting the androgen receptor) and ARV-471 (targeting the estrogen receptor), PEG4 was selected over longer variants[]. Experimental data revealed that increasing the linker length beyond PEG4 led to reduced degradation potency, despite an increase in binary biochemical affinity[]. The causality here is clear: excessive length introduces too much flexibility, leading to a decrease in the local concentration of the reactive warheads within the ternary complex, ultimately hindering productive target ubiquitination.

Structural Dynamics of the Ternary Complex

The in vivo efficacy of a PROTAC is ultimately encoded in the half-life of the dynamic ternary complex (POI–PROTAC–E3 Ligase)[]. Crystal structures reveal that PEG linkers do not simply hang loosely between two anchor points; they wend their way across a crowded protein-protein interface, forming transient hydrogen bonds with backbone amides[].

Logical relationship of PROTAC-mediated targeted protein degradation.

However, PEG4 is not universally optimal. Its relatively short length means it is highly effective for buried or sterically congested pockets but may induce strain if the E3 and POI binding sites are located more than 3 nm apart[]. For instance, molecular dynamics simulations of the VHL-BRD4 targeting PROTAC "MZ2" (which utilizes a PEG4 linker) demonstrated a labile collapse of the long PEG4 chain onto the BRD4 surface, leading to the premature dissociation of the VHL warhead[3]. This highlights the necessity of empirical screening.

Comparative Data: PEG4 vs. Longer Linkers

To illustrate the differential impact of linker length, the following table summarizes the biophysical and pharmacological trade-offs between a standard PEG4 linker and a highly flexible PEG12 linker[4].

| Parameter | PEG4 Linker | PEG12 Linker | Causality / Mechanistic Impact |

| Conformational Entropy | Low (Near-rigid span) | High (Highly flexible) | PEG4 restricts entropy, favoring pre-organization and reducing the thermodynamic penalty of folding[]. |

| Cell Permeability | High | Low | Shorter PEG chains minimize the polar surface area and the size of the hydration shell, facilitating passive diffusion[4]. |

| Ternary Complex (Distant Pockets) | Sub-optimal (Strain) | Optimal (Breathing room) | PEG12 can span >3nm gaps; PEG4 may fail to bridge distant binding grooves without inducing structural strain[]. |

| Ternary Complex (Congested Pockets) | Optimal | Sub-optimal (Clashing) | PEG4 fits tightly into solvent-filled tunnels; PEG12 may cause steric clashes or labile hydrophobic collapse[3]. |

| Aqueous Solubility | Moderate to High | Very High | The ether oxygens act as molecular surfactants; more units equal higher solubility but worse pharmacokinetics[]. |

Experimental Workflow: Synthesis & Validation

The development of a PEG4 PROTAC requires rigorous, self-validating protocols to ensure that failure at the cellular level is not misattributed to biological resistance when the true cause is chemical instability or poor ternary complex formation.

Experimental workflow for synthesizing and validating PEG4-based PROTACs.

Protocol 1: Modular Synthesis via CuAAC Click Chemistry

We utilize Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) due to its bioorthogonality and high yield for bulky PROTAC precursors[5].

-

Precursor Preparation: Obtain an alkyne-functionalized POI ligand and an azide-functionalized E3 ligand (e.g., VHL or CRBN) connected via a PEG4 chain. Ensure precursors are >95% pure.

-

Reaction Setup: Dissolve both precursors (1:1 molar ratio) in anhydrous DMF or DMSO.

-

Catalysis: Add freshly prepared Copper(II) sulfate solution (0.1 eq) followed by sodium ascorbate (0.5 eq) to reduce Cu(II) to the active Cu(I) catalyst[5]. Stir at room temperature for 4-12 hours.

-

Self-Validation (LC-MS Check): Before proceeding to costly purification, perform an LC-MS injection. The presence of the expected m/z peak corresponding to the triazole-linked PROTAC validates successful cycloaddition.

-

Purification: Purify the crude mixture via preparative HPLC to achieve >95% purity.

Protocol 2: Surface Plasmon Resonance (SPR) Validation

Before testing in cells, the PROTAC must be validated for its ability to form a ternary complex[4].

-

Immobilization: Immobilize the E3 ligase (e.g., VHL) onto an SPR sensor chip via amine coupling.

-

Self-Validation (Binary Check): Flow serial dilutions of the PROTAC without the POI over the chip. A measurable

confirms the PROTAC's E3-binding moiety survived synthesis and is active. Do not proceed to step 3 if binary binding fails. -

Ternary Complex Formation: Pre-mix a saturating, constant concentration of the target POI with serial dilutions of the PROTAC. Flow this mixture over the E3 ligase chip. An increase in response units (RU) compared to the binary check confirms productive ternary complex formation[4].

Advanced Optimization: Rigidification & Pharmacokinetics

While PEG4 provides an excellent baseline, researchers frequently encounter two major hurdles during late-stage optimization: the "hook effect" and metabolic instability.

Mitigating the Hook Effect: At highly elevated concentrations, PROTACs can saturate both the POI and the E3 ligase independently, forming non-productive binary complexes rather than the required ternary complex[5]. If a severe hook effect is observed in cellular assays, it is often indicative of sub-optimal cooperativity. Modulating the PEG4 linker's exit vectors (attachment points on the warheads) can improve positive cooperativity, shifting the equilibrium back toward the ternary state.

Overcoming Metabolic Instability via Rigidification: Standard PEG linkers can exhibit reduced metabolic stability in vivo due to oxidative cleavage[2]. If a PEG4 PROTAC shows high in vitro potency but rapid intravenous clearance, rigidification is the logical next step. For example, in the optimization of AURKA-targeting PROTACs, researchers found that the baseline PEG4 degrader (SK2188) was highly potent but unstable in murine plasma[6]. By incorporating a piperazine ring at the ends of the linker, they restricted the linker's flexibility. This rigidification strategy successfully protected the molecule from enzymatic degradation, significantly improving plasma stability and in vivo pharmacokinetic profiles without sacrificing degradation potency[6].

Conclusion

The PEG4 linker is far more than a chemical tether; it is a vital conformational tuner that dictates the success or failure of a PROTAC. By carefully balancing conformational entropy, desolvation enthalpy, and spatial reach, PEG4 serves as the ultimate empirical baseline in degrader design. However, true expertise in PROTAC development requires looking beyond the baseline—utilizing rigorous, self-validating biophysical assays to ensure ternary complex formation, and applying rational rigidification strategies to translate in vitro success into in vivo efficacy.

References

-

[] BOC Sciences. PEG4, PEG6, PEG8 Linkers - Gold Standard in PROTAC Design. Retrieved from:

-

[3] ChemRxiv. Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Ternary Complex. Retrieved from:

-

[5] Benchchem. Technical Support Center: Refining Protocols for PROTAC Synthesis Using PEG Linkers. Retrieved from:

-

[4] Benchchem. Navigating the PROTAC Linker Landscape: A Comparative Guide to PEG4 and PEG12 Chains. Retrieved from:

-

[7] Benchchem. An In-depth Technical Guide on TCO-PEG4-TCO for PROTAC Development. Retrieved from:

-

[6] PubMed Central (PMC). Second-Generation AURKA-Targeting PROTACs: Structural Optimization toward in Vivo Degradation in Neuroblastoma. Retrieved from:

-

[2] Precise PEG. Linkers in PROTACs. Retrieved from:

Sources

- 2. precisepeg.com [precisepeg.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Second-Generation AURKA-Targeting PROTACs: Structural Optimization toward in Vivo Degradation in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Engineering Degradation: A Technical Guide to VHL-Recruiting PROTACs

Executive Summary

Targeted Protein Degradation (TPD) has shifted drug discovery from "occupancy-driven" inhibition to "event-driven" elimination. While Cereblon (CRBN) remains a workhorse E3 ligase, the Von Hippel-Lindau (VHL) tumor suppressor offers a distinct, often superior, engineering profile for high-specificity degraders.

This guide provides a rigorous technical framework for designing, characterizing, and validating VHL-based PROTACs. It moves beyond basic definitions to explore the biophysical causality of ternary complex formation, the "Hook Effect," and self-validating experimental workflows.

Part 1: The VHL Paradigm

The Mechanistic Advantage

Unlike CRBN, which relies on "molecular glue" mechanisms that can inadvertently recruit neosubstrates (e.g., IKZF1/3), VHL recruitment is driven by a high-fidelity protein-protein interaction.[1] The VHL E3 ligase complex (CRL2-VHL) naturally recognizes the hydroxyproline (Hyp) residue on Hypoxia-Inducible Factor 1

Why Choose VHL?

-

Structural Definition: The VHL-ligand interface is crystallographically distinct, allowing for rational structure-based drug design (SBDD).

-

Reduced Off-Target Liability: VHL ligands (e.g., VH032) do not possess the intrinsic immunomodulatory activity seen with IMiDs (thalidomide analogs).

-

Cooperativity Potential: VHL often exhibits positive cooperativity (

) with target proteins, stabilizing the ternary complex even when binary affinity is weak.

The Ubiquitin-Proteasome System (UPS) Workflow

The following diagram illustrates the specific pathway for VHL-mediated degradation.

Figure 1: The VHL-mediated degradation cascade. Note the critical transition from binary to ternary complex, governed by cooperativity (

Part 2: Chemical Architecture & Ligand Selection

The success of a VHL PROTAC hinges on the "anchor" ligand. The hydroxyproline (Hyp) core is non-negotiable for high-affinity binding to the VHL

Comparative Ligand Profiling

Select the ligand based on the physicochemical requirements of your linker and warhead.

| Ligand | Molecular Weight | Key Feature | Application Context | |

| VH032 | ~185 nM | ~450 Da | The "Gold Standard." High specificity. | Default starting point for most campaigns. |

| VH298 | ~50 nM | ~500 Da | Higher affinity, improved cell permeability. | Use when VH032 PROTACs show poor cellular uptake. |

| VH101 | ~10 nM | ~400 Da | Very high affinity, smaller footprint. | Ideal for "minimalist" PROTACs or fragment-linking. |

Linkerology: The Zone of Cooperativity

The linker is not a passive bridge; it is a thermodynamic lever.

-

Length: Too short prevents ternary complex formation (steric clash). Too long increases entropic penalty (

). -

Composition: PEG chains are flexible but hydrophilic. Alkyl chains are rigid and hydrophobic.

-

Exit Vector: For VH032, the terminal amine is the standard exit vector, pointing towards the solvent-exposed region, minimizing interference with the VHL binding pocket.

Part 3: The Physics of Degradation (Ternary Complex)

Effective degradation correlates more strongly with the stability of the Ternary Complex (

The Cooperativity Factor ( )

Cooperativity is defined as the ratio of affinities:

- (Positive Cooperativity): The PROTAC creates de novo protein-protein interactions (PPIs) between the POI and VHL. This is the "Holy Grail" of design.

- (Negative Cooperativity): Steric clashes destabilize the complex.

Figure 2: Thermodynamic equilibria. A stable ternary complex (Green) is the prerequisite for ubiquitination.

Part 4: Experimental Workflows

Biophysical Validation: TR-FRET Ternary Complex Assay

Objective: Quantify the formation of the POI-PROTAC-VHL complex in solution. Principle: Time-Resolved Fluorescence Energy Transfer (TR-FRET) occurs only when the Donor (on VHL) and Acceptor (on POI) are brought into proximity (<10 nm) by the PROTAC.

Protocol:

-

Reagents:

-

Recombinant VHL complex (tagged, e.g., His-VHL).

-

Recombinant POI (tagged, e.g., GST-POI).

-

Fluorophores: Anti-His-Terbium (Donor) and Anti-GST-d2/XL665 (Acceptor).

-

-

Setup:

-

Prepare a matrix in a 384-well low-volume plate.

-

Fixed [VHL] and [POI] (typically 10-50 nM).

-

Titrate PROTAC (10-point dose-response, 0.1 nM to 10

M).

-

-

Incubation: 60 minutes at Room Temperature (equilibrium).

-

Readout: Measure Ratio (665 nm / 620 nm).

-

Self-Validation Step (The "Hook"):

-

You must observe a bell-shaped curve. Signal should increase as ternary complex forms, then decrease at high concentrations as binary complexes saturate the system (The Hook Effect).

-

Control: Add 100x excess free VH032. If the TR-FRET signal is not abolished, the signal is a false positive (non-specific aggregation).

-

Cellular Validation: HiBiT Degradation Kinetics

Objective: Measure degradation rate (

Protocol:

-

Cell Engineering: CRISPR-knockin of the 11-amino acid HiBiT tag to the endogenous POI locus (or stable transfection).

-

Lysis: Add Lytic Detection Reagent containing LgBiT (Large BiT).

-

Reaction: HiBiT + LgBiT form functional NanoLuc luciferase.

-

Data Analysis:

-

Plot Luminescence vs. Log[Concentration].

-

Calculate

(Potency) and -

Control: Co-treat with MLN4924 (Neddylation inhibitor) or MG132 (Proteasome inhibitor). If degradation persists, it is not VHL/Proteasome-mediated (likely off-target cytotoxicity).

-

Part 5: Troubleshooting & Optimization

The Hook Effect (Prozone Phenomenon)

Symptom: In TR-FRET or cellular assays, efficacy drops at high PROTAC concentrations (>1-10

-

This is actually a marker of validity . It proves the mechanism is competitive and driven by the linker.

-

Do not optimize to remove the hook; optimize to shift the

to the left (lower concentration), widening the therapeutic window.

Permeability Issues

Symptom: Potent biochemical

-

Switch Ligand: Move from VH032 to VH298 (more lipophilic).

-

Linker Rigidity: Flexible PEG linkers often have poor permeability. Switch to rigid piperazine or alkyne-based linkers to collapse the hydrodynamic radius.

References

-

Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.[5] Nature Chemical Biology, 11(8), 611–617.

-

Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 Ubiquitin Ligase using Small Molecules.[1][6][7][8] Journal of the American Chemical Society, 134(10), 4465–4468.

-

Gadd, M. S., et al. (2017).[8] Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521.

-

Roy, M. J., et al. (2019). PRS-343: A High Affinity VHL Ligand for PROTAC Discovery. Journal of Medicinal Chemistry, 62(17), 7993–8005.

-

Hughes, S. J., et al. (2020). Molecular recognition of the VHL E3 ligase by PROTACs. Essays in Biochemistry, 64(5), 769–779.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]

Selecting the Right Azide Linker for PROTAC Libraries: An In-depth Technical Guide

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker that connects the two.[2][4] The linker is far more than a simple spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, influencing ternary complex formation, cellular permeability, and overall degradation efficiency.[1][4][][6] This guide provides an in-depth exploration of azide-containing linkers, which have gained prominence due to their synthetic tractability, particularly through the use of "click chemistry."[7][8][][] We will delve into the various types of azide linkers, provide a framework for rational linker selection, and present a detailed experimental protocol for the synthesis of PROTAC libraries using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

The Central Role of the Linker in PROTAC Design

The linker in a PROTAC molecule dictates the spatial orientation and proximity of the POI and the E3 ligase, which is essential for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[6][11] An optimally designed linker facilitates favorable protein-protein interactions, leading to efficient ubiquitination and subsequent degradation of the target protein. Conversely, a suboptimal linker can result in steric hindrance, preventing the formation of a stable ternary complex and thus abrogating PROTAC activity.[][8]

The choice of linker significantly impacts the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.[1][4][7] Therefore, the rational design and selection of the linker are paramount to developing potent and drug-like PROTACs.

A Guide to Selecting the Optimal Azide Linker

The selection of an appropriate azide linker is a multi-faceted process that requires careful consideration of several factors. The following decision-making framework, illustrated in the flowchart below, can guide researchers in choosing the most suitable linker for their PROTAC library.

Figure 1. Decision-making flowchart for selecting the right azide linker.

Types of Azide Linkers for PROTAC Libraries

A variety of azide linkers are available to PROTAC designers, each with distinct properties that can be leveraged to optimize degrader performance. The most common classes are polyethylene glycol (PEG), alkyl, and rigid linkers.

Polyethylene Glycol (PEG) Azide Linkers

PEG linkers are composed of repeating ethylene glycol units and are known for their hydrophilicity, flexibility, and biocompatibility.[1][12]

-

Advantages: The incorporation of a PEG spacer can enhance the aqueous solubility of a PROTAC, which is often a challenge for these large molecules.[12][13] The flexibility of PEG linkers can also be beneficial for facilitating the formation of a productive ternary complex.[8]

-

Considerations: While advantageous for solubility, the flexibility of long PEG chains can sometimes lead to an entropic penalty upon ternary complex formation.[4] Additionally, PEG linkers may be susceptible to in vivo metabolic degradation.[1]

Alkyl Azide Linkers

Alkyl linkers consist of saturated or unsaturated hydrocarbon chains.[1] They are a common choice due to their synthetic accessibility and chemical stability.

-

Advantages: Alkyl chains offer a straightforward way to modulate linker length. Their hydrophobic nature can be tuned by incorporating heteroatoms like oxygen (ether linkages) or nitrogen (amine linkages) to influence polarity.[1]

-

Considerations: Highly hydrophobic alkyl linkers can decrease the aqueous solubility of the PROTAC and may lead to poor cellular uptake.[1] There are also potential concerns about the oxidative metabolism of long, linear aliphatic chains.[4]

Rigid Azide Linkers

Rigid linkers incorporate structural elements that restrict conformational flexibility, such as cycloalkanes (e.g., piperazine, piperidine) or aromatic rings.[1][]

-

Advantages: By reducing the conformational freedom of the linker, rigid structures can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex formation and improving selectivity.[1] These linkers can also improve metabolic stability.[1]

-

Considerations: The synthesis of rigid linkers can be more complex compared to flexible linkers. Moreover, a lack of flexibility may hinder the ability of the PROTAC to induce a productive ternary complex if the chosen conformation is not optimal.[7]

Comparative Analysis of Azide Linker Properties

The following table summarizes the key characteristics of the different azide linker types to aid in their selection.

| Linker Type | Key Characteristics | Impact on PROTAC Properties |

| PEG Azide | Hydrophilic, flexible, biocompatible.[1][12] | Increases solubility and can improve cell permeability.[12] Flexibility can aid in ternary complex formation.[8] |

| Alkyl Azide | Hydrophobic (can be tuned), synthetically accessible, chemically stable.[1] | Modulates lipophilicity. Long chains may decrease solubility but can be synthetically varied with ease.[1] |

| Rigid Azide | Conformationally constrained, metabolically stable.[1][] | Can pre-organize the PROTAC for enhanced binding and selectivity. May improve pharmacokinetic properties.[1] |

Synthetic Methodology: The Power of "Click Chemistry"

The construction of PROTAC libraries is greatly facilitated by the use of "click chemistry," a set of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[14][15] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry and is extensively used for PROTAC synthesis.[7][8][][14] This reaction forms a stable triazole ring, which is often considered a bioisostere of an amide bond.[16][17]

The general workflow for synthesizing a PROTAC library using CuAAC is depicted below.

Figure 2. General workflow for PROTAC synthesis via CuAAC.

Detailed Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the synthesis of a PROTAC via CuAAC. The specific reaction conditions may require optimization based on the substrates used.

Materials:

-

Alkyne-functionalized POI ligand (1.0 eq)

-

Azide-functionalized E3 ligase ligand (1.0-1.2 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 eq)

-

Sodium ascorbate (0.2-0.4 eq)

-

Solvent (e.g., a mixture of t-BuOH/H₂O, DMF, or DMSO)

-

Nitrogen or Argon for inert atmosphere

Procedure:

-

Dissolution of Reactants: In a clean, dry reaction vessel, dissolve the alkyne-functionalized POI ligand in the chosen solvent system.

-

Addition of Azide: To the solution from step 1, add the azide-functionalized E3 ligase ligand.

-

Preparation of Catalyst: In a separate vial, prepare a fresh solution of copper(II) sulfate and sodium ascorbate in water. The sodium ascorbate reduces the Cu(II) to the active Cu(I) species in situ.

-

Initiation of Reaction: Add the catalyst solution to the reaction mixture containing the alkyne and azide.

-

Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed.

-

Work-up and Purification: Upon completion, quench the reaction (e.g., with a dilute solution of EDTA to chelate the copper). Extract the product with a suitable organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified by flash column chromatography or preparative HPLC to yield the desired PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

The linker is a critical component of a PROTAC molecule, profoundly influencing its biological activity and physicochemical properties. Azide-containing linkers, in conjunction with the efficiency and modularity of click chemistry, provide a powerful platform for the rapid synthesis and optimization of PROTAC libraries.[7][][18] By carefully considering the interplay between linker length, flexibility, and composition, researchers can rationally design and select the optimal azide linker to unlock the full therapeutic potential of their PROTACs. The systematic approach outlined in this guide, from linker selection to synthetic execution, provides a solid foundation for the development of the next generation of targeted protein degraders.

References

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

-

Zhang, X., et al. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology. [Link]

-

Shcherbak, D., & Kholodovych, V. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

-

Scarpino, A., et al. (2025, July 15). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

-

Gorgas, K., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 572932. [Link]

-

Chio, T. L., et al. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology, 4(1), 1-13. [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

Technology Networks. (2025, October 5). Development And Application of "Click Chemistry" In ADC And PROTAC. [Link]

-

Chowdhury, S. M., et al. (2012). Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry. Molecular & Cellular Proteomics, 11(7), M111.015913. [Link]

-

MDPI. (2025, September 27). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. [Link]

-

MDPI. (2025, May 17). ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. [Link]

-

Parker, J. L., et al. (2017). Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. Current Opinion in Chemical Biology, 37, 108-116. [Link]

-

Unibo. (2023). Click Chemistry and Targeted Degradation: A Winning Combination for Medicinal Chemists? [Link]

-

RSC Publishing. (2022, April 8). E3 ligase ligand chemistries: from building blocks to protein degraders. [Link]

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00199G [pubs.rsc.org]

- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 11. E3 Ligands Usage in PROTAC Design [bldpharm.com]

- 12. One moment, please... [jenkemusa.com]

- 13. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 14. Click Chemistry [organic-chemistry.org]

- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Azide-linkers for Drug Design - Enamine [enamine.net]

- 18. medchemexpress.com [medchemexpress.com]

Methodological & Application

Strain-promoted azide-alkyne cycloaddition (SPAAC) with VHL ligands

Application Note & Protocol

Topic: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for the Synthesis of VHL Ligand-Based PROTACs

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The advent of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules operate by recruiting a specific E3 ubiquitin ligase, such as the von Hippel-Lindau (VHL) protein, to a protein of interest (POI), thereby inducing its ubiquitination and subsequent destruction by the proteasome.[2][3] The modular synthesis of PROTACs is critical for optimizing their degradation efficiency, and this process heavily relies on robust and efficient chemical ligation strategies.[4][5]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a premier bioorthogonal "click chemistry" tool for this purpose.[] Unlike its copper-catalyzed counterpart (CuAAC), SPAAC proceeds efficiently under physiological conditions without the need for cytotoxic metal catalysts, making it exceptionally well-suited for conjugating complex and sensitive biomolecules.[7][8][9] This guide provides an in-depth exploration of the principles, a detailed experimental protocol, and field-proven insights for leveraging SPAAC to synthesize VHL-based PROTACs.

Core Principles: The Causality Behind SPAAC in PROTAC Synthesis

The choice of a conjugation strategy is a critical decision in PROTAC design. SPAAC is frequently selected due to its unique combination of efficiency, selectivity, and biocompatibility.

The Mechanistic Driving Force

SPAAC is a variation of the Huisgen 1,3-dipolar cycloaddition.[10] Its driving force is the significant ring strain (approximately 18 kcal/mol) engineered into a cyclooctyne molecule.[11] This inherent strain dramatically lowers the activation energy of the reaction with an azide, allowing the cycloaddition to proceed rapidly and spontaneously at ambient temperatures without a catalyst.[8] The reaction is highly selective, as both the azide and the strained alkyne are bioorthogonal; they are essentially inert to the vast array of functional groups present in biological molecules, ensuring that the ligation occurs exclusively between the desired partners.[9]

Caption: SPAAC mechanism for VHL-based PROTAC synthesis.

Key Reagents: A Tale of Two Handles

Successful SPAAC conjugation hinges on the careful design and preparation of the two reactive partners:

-

Azide-Functionalized VHL Ligand : The VHL ligand, typically a derivative of the well-established (S,R,S)-AHPC family (e.g., VH032), is the anchor for the E3 ligase.[12][13] It is crucial that the azide handle is installed at a known "exit vector"—a position on the ligand that can be modified without disrupting the key interactions required for VHL binding, particularly the hydroxyproline moiety's engagement with the VHL active site.[14][15][16]

-

Cyclooctyne-Functionalized Molecule : This component contains the strained alkyne and is attached to the POI-binding ligand, often via a flexible linker (e.g., PEG). The choice of cyclooctyne is a trade-off between reactivity and stability.[10]

Experimental Guide: From Reagents to Purified PROTAC

This section provides a comprehensive, step-by-step protocol for the synthesis of a VHL-based PROTAC using SPAAC. This protocol is designed as a self-validating system, incorporating in-process controls and rigorous final characterization.

Materials and Reagents

| Reagent/Material | Specification | Supplier Example | Purpose |

| VHL Ligand | Azide-functionalized VHL ligand (e.g., VH032-azide) | MedChemExpress, Enamine | E3 Ligase Recruiter |

| Cyclooctyne | DBCO-PEG-POI Ligand or DBCO-Linker-NHS Ester | BroadPharm, Click Chemistry Tools | Strained Alkyne Partner |

| Solvents | Anhydrous, high-purity DMSO or DMF | Sigma-Aldrich | Reaction Medium |

| Analytical | LC-MS System, NMR Spectrometer (≥400 MHz) | Agilent, Bruker | Monitoring & Characterization |

| Purification | Preparative RP-HPLC System | Waters, Shimadzu | Product Isolation |

| Glassware | Oven-dried vials with septa, magnetic stir bars | VWR | Reaction Vessel |

| Inert Gas | Pre-purified Nitrogen or Argon | Airgas | Anhydrous Atmosphere |

Detailed Step-by-Step Protocol

Caption: A typical experimental workflow for PROTAC synthesis via SPAAC.

Step 1: Reagent Preparation

-

Rationale: Accurate concentrations are essential for stoichiometric control. Anhydrous solvents prevent potential side reactions or degradation of sensitive reagents. 1.1. Prepare a 10 mM stock solution of the azide-functionalized VHL ligand in anhydrous DMSO. 1.2. Prepare a 10 mM stock solution of the DBCO-functionalized POI ligand in anhydrous DMSO. 1.3. Sparge both solutions with nitrogen or argon for 5 minutes to remove dissolved oxygen.

Step 2: SPAAC Reaction Setup

-

Rationale: A slight excess of one component can help drive the reaction to completion. Performing the reaction under an inert atmosphere minimizes oxidation risk. 2.1. In an oven-dried glass vial containing a magnetic stir bar, add 1.0 equivalent of the azide-VHL ligand stock solution. 2.2. Add sufficient anhydrous DMSO to ensure the final reactant concentration will be between 1-5 mM. 2.3. While stirring, add 1.1 equivalents of the DBCO-functionalized POI ligand stock solution dropwise. 2.4. Seal the vial under a nitrogen or argon atmosphere.

Step 3: Incubation and Monitoring

-

Rationale: Reaction kinetics can vary. Regular monitoring by LC-MS is the only reliable way to determine the reaction endpoint, preventing unnecessary degradation from prolonged reaction times and confirming product formation.[18][19] 3.1. Allow the reaction to stir at room temperature (20-25°C), protected from light. 3.2. After 2 hours, pause stirring and take a small aliquot (~5 µL) of the reaction mixture. Dilute it 1:100 in a suitable solvent (e.g., 50:50 acetonitrile:water). 3.3. Analyze the diluted aliquot by LC-MS to check for the consumption of starting materials and the formation of the product, identified by its calculated mass. 3.4. Continue to monitor the reaction every 2-4 hours until the limiting reagent is consumed (typically >95% conversion). Reactions are often complete within 4-12 hours but may be left for up to 24 hours.[8]

Step 4: Purification

-

Rationale: Purification is non-negotiable for biological assays. RP-HPLC is the gold standard for separating the typically lipophilic PROTAC molecule from unreacted starting materials and any minor byproducts.[1] 4.1. Once the reaction is complete, quench by adding 5 volumes of cold water. 4.2. Filter the diluted mixture through a 0.22 µm syringe filter to remove any precipitated material. 4.3. Purify the crude product using preparative reverse-phase HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid or TFA). 4.4. Collect fractions corresponding to the product peak, identified by UV absorbance and confirmed by LC-MS analysis of the fractions. 4.5. Lyophilize the pure fractions to yield the final PROTAC as a solid.

Characterization of the Final Conjugate

-

Trustworthiness Pillar: Rigorous characterization validates the identity and purity of the final molecule, ensuring that subsequent biological data is reliable.

-

High-Resolution Mass Spectrometry (HRMS): Dissolve a small sample of the final product and analyze to confirm the exact mass. The observed mass should match the calculated mass of the protonated molecule [M+H]⁺ to within 5 ppm.

-

NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆). The spectra should be clean, with assignable peaks corresponding to both the VHL ligand and the POI ligand. The formation of the triazole ring results in characteristic shifts in the protons and carbons adjacent to the newly formed ring, providing definitive structural confirmation.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Degraded Reagents (especially cyclooctyne).2. Incorrect stoichiometry.3. Steric hindrance near reactive sites. | 1. Use fresh, high-purity reagents. Store cyclooctynes at -20°C under argon.2. Verify concentrations of stock solutions.3. Redesign the linker or attachment point on one of the ligands. |

| Incomplete Reaction | 1. Insufficient reaction time.2. Low reactant concentration.3. Reversible side reactions or equilibrium. | 1. Allow the reaction to proceed for a longer duration (up to 24h), monitoring with LC-MS.2. Increase the concentration of the reactants (up to 10 mM).3. Add a larger excess (up to 1.5 eq) of one reactant. |

| Multiple Products | 1. Impure starting materials.2. Isomerization of the cyclooctyne.3. Reaction with impurities in the solvent. | 1. Confirm the purity of starting materials by LC-MS and NMR before starting.2. Ensure the use of high-purity, anhydrous solvents.3. Optimize HPLC purification to isolate the desired product isomer. |

Conclusion

Strain-Promoted Azide-Alkyne Cycloaddition is a powerful, reliable, and highly efficient method for the modular synthesis of VHL-based PROTACs. Its bioorthogonality and mild reaction conditions preserve the integrity of complex pharmacophores, making it an indispensable tool in targeted protein degradation. By understanding the core principles behind the reaction and adhering to a robust, self-validating protocol that includes careful monitoring and rigorous characterization, researchers can confidently and efficiently generate novel PROTAC molecules to accelerate the pace of drug discovery.

References

- Click chemistry in the development of PROTACs. RSC Chemical Biology.

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs.

- Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Medicinal Chemistry.

- Copper-Free Click Chemistry (SPAAC). Vector Labs.

- Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Advances.

- The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). Benchchem.

- SPAAC iClick: Progress Towards a Bioorthogonal Reaction Incorporating Metal Ions. The Royal Society of Chemistry.

- SPAAC: Strain-Promoted Click Reaction - Bioconjugation. BOC Sciences.

- VHL ligands found in PROTACs. Linker attachment options are represented... ResearchGate.

- Methods to accelerate PROTAC drug discovery. Portland Press.

- Highly reactive bis-cyclooctyne-modified diarylethene for SPAAC-mediated cross-linking. Organic & Biomolecular Chemistry.

- Self-assembled PROTACs enable glycoproteins degradation in the living cells. RSC Chemical Biology.

- NMR-Based Fragment Screen of the von Hippel-Lindau Elongin C&B Complex. ACS Medicinal Chemistry Letters.

- E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.

- Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA. MDPI.

- Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry.

- A “Click Chemistry Platform” for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. ACS Central Science.

- Investigating protein degradability through site-specific ubiquitin ligase recruitment. Chemical Science.

- Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS. ResearchGate.

- 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society.

- Methods to accelerate PROTAC drug discovery. Biochemical Journal.

- VHL Ligase Ligands for PROTAC Applications. Enamine.

- Guide to achieving reliable quantitative LC-MS measurements. LGC.

- Ligands for E3 Ligase. MedChemExpress.

- Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. MDPI.

- Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Journal of Medicinal Chemistry.

- Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications.

- Comparative Study of Click Handle Stability in Common Ligation Conditions. ACS Omega.

- Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Biotin: An In-Depth Technical Guide. Benchchem.

- understanding strain-promoted alkyne-azide cycloaddition (SPAAC).. Benchchem.

- Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. MDPI.

- Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Journal of the American Chemical Society.

- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry.

- Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry.

- Overview of Copper-Free Click Chemistry. ChemPep.

Sources

- 1. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chempep.com [chempep.com]

- 10. benchchem.com [benchchem.com]

- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 18. rsc.org [rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

Application Note: High-Fidelity Purification of Click-Conjugated PROTACs

Topic: Purification Methods for Click-Conjugated PROTAC Molecules Content Type: Application Note & Detailed Protocol Audience: Senior Medicinal Chemists, Process Chemists, and Chemical Biologists.

Sub-title: Strategies for Copper Scavenging, Solubility Management, and Preparative Isolation

Abstract & Scope

The modularity of Proteolysis Targeting Chimeras (PROTACs) has been accelerated by "Click Chemistry," specifically Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][] While CuAAC offers rapid library generation, it introduces a critical downstream bottleneck: the removal of cytotoxic copper catalysts from "molecularly obese" (MW > 800 Da), lipophilic chimeras. This guide details a validated workflow for purifying click-conjugated PROTACs, prioritizing metal scavenging and high-resolution Preparative RP-HPLC strategies to achieve >95% purity for biological validation.

Pre-Purification: The Copper Challenge

In CuAAC reactions, residual copper (Cu) is the primary contaminant. Even trace amounts (<10 µM) can induce cytotoxicity in cellular assays, mimicking or masking the antiproliferative effects of the PROTAC itself. Furthermore, Cu-ligand complexes often co-elute with the product on C18 columns due to similar hydrophobic profiles.

Critical Decision: Liquid Extraction vs. Solid-Phase Scavenging

-

Liquid-Liquid Extraction (LLE): Traditional EDTA/Brine washes are effective for smaller, more soluble PROTACs but often result in emulsions or precipitation for highly lipophilic degraders.

-

Solid-Phase Scavenging (Recommended): For PROTACs with poor aqueous solubility (logP > 4), resin-based scavenging is superior as it avoids the aqueous phase entirely, preventing product crash-out.

Table 1: Copper Scavenging Agent Selection Guide

| Scavenging Agent | Mechanism | Compatibility | Best For |

| EDTA (0.5M, pH 8) | Chelation (Liquid) | Stable organic solvents (DCM, EtOAc) | Soluble, low-MW PROTACs. |

| Thiourea Silica | Adsorption (Solid) | Most organic solvents (MeOH, DMSO) | Lipophilic PROTACs; rapid filtration. |

| Chelex® 100 | Ion Exchange | Aqueous/Organic mixtures | Removing Cu prior to lyophilization. |

| CupriSorb™ | Chelation (Resin) | High-organic % buffers | Polishing steps post-HPLC. |

Chromatographic Strategy: Preparative RP-HPLC

PROTACs often violate Lipinski’s Rule of 5, exhibiting poor solubility and "sticky" behavior on stationary phases. Standard analytical gradients often fail when scaled to preparative loads.

Stationary Phase Selection

-

C18 (Standard): Effective for 80% of PROTACs. Use high-carbon-load columns to prevent peak tailing caused by interaction with residual silanols.

-

C4 or C8 (Alternative): Required for extremely hydrophobic PROTACs (e.g., VHL-based recruiters with long alkyl linkers) where C18 results in irreversible retention or broad elution bands.

-

Phenyl-Hexyl: Excellent for separating regioisomers if the click reaction produced minor byproducts, utilizing pi-pi interactions with the PROTAC's aromatic warheads.

Mobile Phase Modifiers

-

Formic Acid (0.1%): Preferred for MS sensitivity.

-